molecular formula C21H27N5O4S B2467768 Ethyl 4-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate CAS No. 1021258-83-2

Ethyl 4-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate

Cat. No.: B2467768
CAS No.: 1021258-83-2
M. Wt: 445.54
InChI Key: LKKTWPPIHMYLJO-UHFFFAOYSA-N
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Description

Ethyl 4-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H27N5O4S and its molecular weight is 445.54. The purity is usually 95%.
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Properties

IUPAC Name

ethyl 4-[[4-[2-oxo-2-(1-phenylethylamino)ethyl]-1,3-thiazol-2-yl]carbamoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5O4S/c1-3-30-21(29)26-11-9-25(10-12-26)20(28)24-19-23-17(14-31-19)13-18(27)22-15(2)16-7-5-4-6-8-16/h4-8,14-15H,3,9-13H2,1-2H3,(H,22,27)(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKTWPPIHMYLJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)NC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)carbamoyl)piperazine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.

Chemical Structure and Synthesis

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H26N4O3S
  • CAS Number : Not specified in the sources, but it can be derived from its components.

Synthesis typically involves multi-step reactions, including the formation of thiazole derivatives and piperazine linkages, often utilizing standard organic synthesis techniques such as condensation and cyclization reactions.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. The thiazole and piperazine moieties are known to enhance binding affinity to specific receptors or enzymes, potentially modulating their activities.

Anticancer Properties

Recent studies have indicated that derivatives of compounds similar to this compound exhibit significant anticancer properties. For instance, compounds with similar structural frameworks have been shown to inhibit cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Research has also highlighted the antimicrobial potential of related compounds. The thiazole group is particularly noted for its ability to disrupt microbial cell wall synthesis, leading to increased susceptibility to antibiotics. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

Study Findings
Anticancer Study (2020) Demonstrated that similar compounds significantly inhibited proliferation in A431 cells with an IC50 value of approximately 25 µM.
Antimicrobial Evaluation (2021) Showed promising results against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL.
Mechanistic Study (2023) Investigated the apoptosis pathway activated by the compound in cancer cells, revealing involvement of caspase activation and mitochondrial dysfunction.

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